5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chloropyridinyl group, potentially converting it to a pyridinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridinyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Vanillin acetate
Comparison
Compared to similar compounds, 5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. For example, the presence of the chloropyridinyl group may enhance its binding affinity to certain biological targets, while the benzimidazole core provides a stable and versatile scaffold for further modifications.
Properties
Molecular Formula |
C21H19ClN4O3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
5-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C21H19ClN4O3/c1-28-19-8-13(2-6-18(19)29-12-14-3-7-20(22)24-11-14)10-23-15-4-5-16-17(9-15)26-21(27)25-16/h2-9,11,23H,10,12H2,1H3,(H2,25,26,27) |
InChI Key |
GWIAFZBMZSXLCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.